molecular formula C5H2Cl2IN B1301054 3,5-Dichloro-4-iodopyridine CAS No. 343781-41-9

3,5-Dichloro-4-iodopyridine

Cat. No. B1301054
CAS RN: 343781-41-9
M. Wt: 273.88 g/mol
InChI Key: DEXLTMBFLWCGNF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodopyridine is a chemical compound with the CAS number 343781-41-9 . It is used as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-4-iodopyridine is C5H2Cl2IN . The structure involves a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 3rd and 5th carbon atoms are bonded to chlorine atoms, and the 4th carbon atom is bonded to an iodine atom .


Physical And Chemical Properties Analysis

3,5-Dichloro-4-iodopyridine is a solid at 20 degrees Celsius . It has a density of 2.1±0.1 g/cm3, a boiling point of 271.6±35.0 °C at 760 mmHg, and a flash point of 118.1±25.9 °C . The compound has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 128.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • 3,5-Dichloro-4-iodopyridine is used in the synthesis of various pyridine derivatives. Its reactivity has been explored in different contexts, such as selective functionalization at various sites on the pyridine ring. For instance, deprotonation studies using similar compounds have shown exclusive reactivity at certain positions, leading to the synthesis of acids and iodopyridines. These findings are significant in pharmaceutical research, offering new avenues for developing diverse molecular structures (Marzi, Bigi, & Schlosser, 2001), (Bobbio & Schlosser, 2001).

Structural Variations and Synthesis Techniques

  • The compound is pivotal in creating various structural manifolds, serving as a common precursor. Its structural versatility is demonstrated in studies that show its conversion into different pyridinecarboxylic acids and halopyridines. These transformations are crucial for producing new compounds with potential applications in several fields, including agriculture and medicine (Schlosser & Bobbio, 2002).

Halogen-rich Intermediates for Synthesis

  • The synthesis of halogen-rich intermediates using derivatives of 3,5-Dichloro-4-iodopyridine has been studied. These intermediates are valuable in medicinal chemistry, offering a pathway to synthesize pentasubstituted pyridines with desired functionalities. Such compounds are crucial in drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).

Crystal Engineering

  • In the realm of crystal engineering, 3,5-Dichloro-4-iodopyridine plays a role in forming molecular tapes and crystal packing. Studies have shown the formation of complexes with specific hydrogen and halogen bonds, demonstrating the compound's utility in designing crystalline structures with desired properties (Saha, Nangia, & Jaskólski, 2005).

Chemical Modifications and High-Spin States

  • The compound's derivatives have been explored in high-spin state systems, demonstrating significant effects due to substitution. This exploration is vital for understanding molecular properties and reactivity, which can be applied in various chemical and pharmaceutical applications (Chapyshev, Walton, Sanborn, & Lahti, 2000).

Safety and Hazards

3,5-Dichloro-4-iodopyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs or persists, medical advice should be sought .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 3,5-Dichloro-4-iodopyridine .

properties

IUPAC Name

3,5-dichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXLTMBFLWCGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371078
Record name 3,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-iodopyridine

CAS RN

343781-41-9
Record name 3,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dichloropyridine (3.0 g, 20.4 mmol) in THF (15 mL) was added LDA (2.0 M solution in THF/heptane/ethylbenzene, 12.14 mL, 24.4 mmol) dropwise at 0° C. and the mixture was stirred at the same temperature for 1 h. A solution of iodine (2.7 g, 21.4 mmol) in THF (10 mL) added dropwise to above mixture. Upon completion of addition, the mixture was stirred at the same temperature for 1 h. The reaction mixture was quenched with water (40 mL) and extracted with EtOAc (4×50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to provide compound B15-1 (3.2 g, 57%) as a yellow gum.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12.14 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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